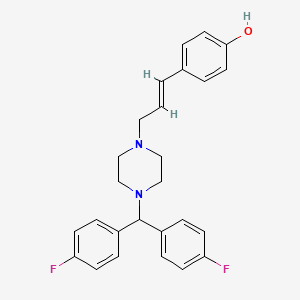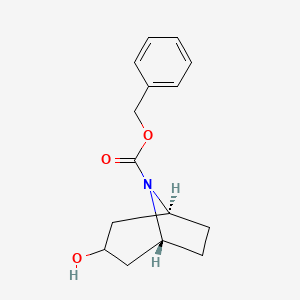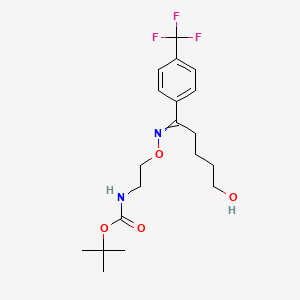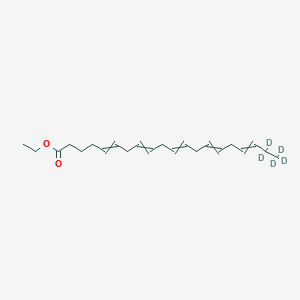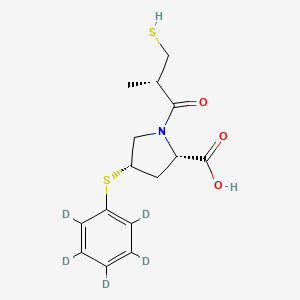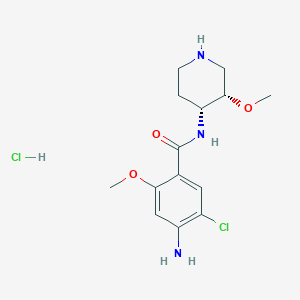![molecular formula C₂₃H₂₇N₃O₇ B1141286 beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl CAS No. 155239-47-7](/img/structure/B1141286.png)
beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of glucopyranosiduronic acid derivatives involves complex chemical reactions, including oxidation, esterification, and condensation processes. For instance, benzyl 2-acetamino-2-deoxy-α-D-glucopyranosiduronic acid is synthesized through direct oxidation and converted to various esters and amides, demonstrating the versatility of these compounds in chemical synthesis (Yoshimura, Sato, & Ando, 1969).
Molecular Structure Analysis
The molecular structure of glucopyranosiduronic acid derivatives is characterized by their complex cyclic sugar moieties, which play a crucial role in their reactivity and interaction with other molecules. The detailed structural analysis involves the study of protected and unprotected forms, demonstrating the significance of functional groups in determining the molecule's properties and reactivity (Zissis & Fletcher, 1970).
Chemical Reactions and Properties
Glucopyranosiduronic acids undergo various chemical reactions, including glycosylation and anomerisation, influenced by factors such as the nature of substituents and the anomeric configuration. These reactions are essential for synthesizing complex molecules and studying the reactivity patterns of these compounds (O'Brien et al., 2007).
Physical Properties Analysis
The physical properties of glucopyranosiduronic acid derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various scientific fields. Studies focus on understanding how these properties affect the compound's behavior in different environments and conditions (Weintraub et al., 1969).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability under various conditions, and interaction with biological molecules, underscore the compound's utility in synthesis and potential biological applications. Detailed studies on glucuronidation and interactions with enzymes illustrate the compound's biochemical relevance (Johnson et al., 1979).
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Activity : The beta-D-Glucopyranosiduronic acid derivative, characterized by its complex structure, is actively explored in various fields of chemical and biological research. This compound is of particular interest due to its potential therapeutic promise for CNS disorders, including cerebral ischemia, epilepsy, head injury, and schizophrenia. Its therapeutic index is enhanced due to its antagonistic properties at the glycine site of the NMDA receptor, which poses fewer side effects compared to other NMDA antagonists. However, the challenge lies in achieving suitable in vivo activity as these compounds often struggle with crossing the blood-brain barrier due to their acidic nature (Kulagowski & Leeson, 1995).
Glycogen Phosphorylase Inhibition : Another significant application is in the context of type 2 diabetes, where the design of potent glycogen phosphorylase (GP) inhibitors is a therapeutic strategy. Benzazepinones, among other compounds, have been reported as potent GP inhibitors, showing potential for diabetes treatment. The structural analogy between glucose-based GP inhibitors and C-glucosides targeting sodium glucose co-transporter 2 (SGLT2) is intriguing, indicating a broad area for future research (Donnier-Maréchal & Vidal, 2016).
Potential Atypical Antipsychotic Activity : Research into compounds like JL13, which shares structural similarities with the beta-D-Glucopyranosiduronic acid derivative, has shown promise as atypical antipsychotic drugs. These compounds exhibit a high resemblance to clozapine in animal models, suggesting potential applications in psychiatric medicine without significant side effects like sialorrhea or motor impairments (Bruhwyler et al., 1997).
Cytotoxicity and Anticancer Properties : Some benzazepines, particularly 3-benzazepines, have shown cytotoxic activity against human promyelotic leukaemia HL-60 cells, indicating potential applications in cancer therapy. The generation of radicals and the enhancement of ascorbic acid decay in rat brain homogenate by these compounds suggest a mechanism of action that could be exploited for therapeutic purposes (Kawase et al., 2000).
Safety And Hazards
Specific safety and hazard information for beta-D-Glucopyranosiduronic acid was not found in the search results.
Zukünftige Richtungen
The search results did not provide specific information on future directions for beta-D-Glucopyranosiduronic acid. However, given its anti-inflammatory properties and potential therapeutic use in diseases involving inflammation and angiogenesis1, further research and development in medical and pharmaceutical fields could be a possible direction.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl)oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25-6-7-26-16(11-25)15-5-3-2-4-12(15)8-13-9-14(10-24-21(13)26)32-23-19(29)17(27)18(28)20(33-23)22(30)31/h2-5,9-10,16-20,23,27-29H,6-8,11H2,1H3,(H,30,31)/t16?,17-,18-,19+,20-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOPOPYPJYTAKL-IKIJYXEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)
